molecular formula C8H5BrFNO4 B13970215 Methyl 3-bromo-2-fluoro-6-nitrobenzoate

Methyl 3-bromo-2-fluoro-6-nitrobenzoate

Cat. No.: B13970215
M. Wt: 278.03 g/mol
InChI Key: IXKPBPDUWKECDD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-fluoro-6-nitrobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with bromine (Br) at position 3, fluorine (F) at position 2, and a nitro group (NO₂) at position 4. This compound belongs to a class of multifunctional aromatic esters widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula

C8H5BrFNO4

Molecular Weight

278.03 g/mol

IUPAC Name

methyl 3-bromo-2-fluoro-6-nitrobenzoate

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,1H3

InChI Key

IXKPBPDUWKECDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-fluoro-6-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by bromination and fluorination steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-6-nitrobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine or nitro groups.

    Reduction: Formation of methyl 3-bromo-2-fluoro-6-aminobenzoate.

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 3-bromo-2-fluoro-6-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-fluoro-6-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of Methyl 3-bromo-2-fluoro-6-nitrobenzoate, highlighting differences in substituents, ester groups, and molecular properties:

Compound Name Substituents (Positions) Ester Group Molecular Formula Molar Mass (g/mol) Key Features/Applications Reference
Methyl 3-bromo-2-chloro-6-fluorobenzoate Br (3), Cl (2), F (6) Methyl C₈H₅BrClFO₂ 267.48 Halogenated intermediate for drug synthesis
Ethyl 2-bromo-3-chloro-6-fluorobenzoate Br (2), Cl (3), F (6) Ethyl C₉H₇BrClFO₂ 281.51 Ethyl ester variant; altered solubility
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate Br (6), F (2), benzyloxy (3) Methyl C₁₅H₁₂BrFO₃ 339.16 Benzyloxy group enhances steric bulk
Methyl shikimate Hydroxy, carboxylate groups Methyl C₈H₁₂O₅ 188.18 Natural ester; NMR/FTIR characterized

Comparative Analysis of Reactivity and Stability

  • Electron-Withdrawing Effects: The nitro group in this compound significantly increases electron withdrawal compared to analogs like Methyl 3-bromo-2-chloro-6-fluorobenzoate (Cl instead of NO₂). This enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling) .
  • Steric and Solubility Differences: Ethyl esters (e.g., Ethyl 2-bromo-3-chloro-6-fluorobenzoate) exhibit higher lipophilicity than methyl esters, impacting solubility in organic solvents .
  • Analytical Characterization : Methyl shikimate (a natural analog) has been extensively analyzed via ¹H NMR, ¹³C NMR, and FTIR, providing a framework for interpreting spectral data of related esters .

Biological Activity

Methyl 3-bromo-2-fluoro-6-nitrobenzoate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group, bromine, and fluorine substituents on a benzoate ring. Its molecular formula is C8H6BrFNO2C_8H_6BrFNO_2 with a molecular weight of approximately 232.04 g/mol. The presence of these functional groups enhances its electrophilicity, making it a candidate for various biochemical interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to the following mechanisms:

  • Electrophilic Attack : The electron-withdrawing nature of the nitro and halogen substituents increases the compound's reactivity towards nucleophiles, allowing it to participate in various biochemical pathways.
  • Reduction Potential : The nitro group can undergo reduction in biological systems, potentially generating reactive intermediates that interact with cellular components such as proteins and nucleic acids.
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes, leading to potential applications in drug development for diseases such as cancer.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : The introduction of bromine at the meta position is achieved using brominating agents under controlled conditions.
  • Fluorination : Fluorine can be introduced via electrophilic fluorination methods.
  • Nitration : The nitro group is added through nitration reactions using nitric acid in the presence of sulfuric acid.

These synthetic routes are optimized for yield and purity, often employing automated systems for efficiency and safety.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
  • Cytotoxic Effects : Research has demonstrated that this compound induces cytotoxic effects in cancer cell lines, potentially through apoptosis pathways. The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to programmed cell death .
  • Enzyme Inhibition : Another study focused on the inhibition of specific enzymes involved in metabolic pathways. This compound showed promising results in inhibiting enzyme activity related to tumor growth, indicating its potential as an anti-cancer therapeutic .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityCytotoxicityEnzyme Inhibition
This compoundModerateHighYes
Methyl 4-bromo-3-nitrobenzoateLowModerateNo
Methyl 2-bromo-5-nitrobenzoateHighLowYes

This table highlights the unique properties of this compound compared to its analogs, particularly its promising cytotoxic effects and enzyme inhibition capabilities.

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